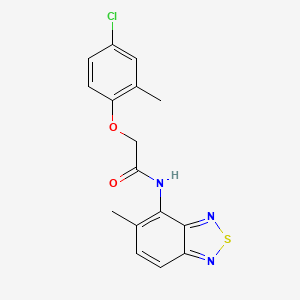

![molecular formula C23H24N2O5 B5572648 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline](/img/structure/B5572648.png)

6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 6-(2,3-dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline involves versatile intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines. These intermediates undergo reactions with triethyl orthoformate, cyanogen bromide, urea, and carbon disulfide in pyridine to form a variety of quinazolines. Novel Reissert-type reactions occur with acetic anhydride or benzoyl chloride, showcasing the compound's reactive versatility (Phillips & Castle, 1980).

Molecular Structure Analysis

Conformational and configurational disorder studies in related quinoline derivatives highlight the structural complexity. For example, certain derivatives exhibit a mixture of envelope and half-chair conformations, influenced by hydrogen bonding and pi-pi stacking interactions, indicating the significance of molecular structure in defining the compound's chemical behavior (Cuervo et al., 2009).

Chemical Reactions and Properties

6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline engages in various chemical reactions, indicating its reactivity and utility in synthetic chemistry. For instance, visible-light-induced radical bromination leads to the formation of monobromo products, showcasing the compound's potential in creating structurally diverse derivatives (Li, 2015).

科学的研究の応用

Synthesis and Structural Analysis

Quino[1,2-c]quinazolines Synthesis : The compound is utilized in the synthesis of various quino[1,2-c]quinazolines, which are of interest due to their structural complexity and potential chemical reactivity. Research has explored the synthesis of these compounds through reactions involving intermediates like 2-(2-amino-4,5-dimethoxyphenyl)-6,7-disubstituted-1,2,3,4-tetrahydroquinolines, demonstrating the compound's versatility in organic synthesis (Phillips & Castle, 1980).

Antitumor Analogs Synthesis : Analogs of the compound have been synthesized as analogs of antitumor benzo[c]phenanthridine alkaloids, indicating its role in the development of potential antitumor agents. The synthesis process includes steps that might yield insights into new chemical reactions and mechanisms (Phillips & Castle, 1980).

Chemical Properties and Reactions

Optimization for Src Kinase Inhibition : Derivatives of the compound have been optimized for potent inhibition of Src kinase activity, crucial for cancer research. This application showcases the potential of the compound in contributing to the development of novel cancer therapeutics (Boschelli et al., 2001).

Facile Synthesis Applications : The compound has been used in facile synthesis processes, such as the radical bromination leading to bromomethyl derivatives, illustrating its utility in creating novel chemical entities for further pharmaceutical or material science applications (Li, 2015).

Photophysical Properties and Molecular Logic

Photophysical Properties : Amino derivatives of related quinoline compounds have been studied for their photophysical properties, with applications in molecular logic switches. Such research underscores the potential of the compound in the development of new materials for electronics and photonics (Uchacz et al., 2016).

特性

IUPAC Name |

6-(2,3-dimethoxyphenyl)-7-(morpholin-4-ylmethyl)-[1,3]dioxolo[4,5-g]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c1-26-19-5-3-4-17(23(19)27-2)22-16(13-25-6-8-28-9-7-25)10-15-11-20-21(30-14-29-20)12-18(15)24-22/h3-5,10-12H,6-9,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSSBVQBYYWGNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2=C(C=C3C=C4C(=CC3=N2)OCO4)CN5CCOCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dimethoxyphenyl)-7-(4-morpholinylmethyl)[1,3]dioxolo[4,5-g]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide dihydrochloride](/img/structure/B5572567.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5572580.png)

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![3-{4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5572612.png)

![{4-[3-(2-aminoethyl)benzyl]-1,4-oxazepan-6-yl}methanol dihydrochloride](/img/structure/B5572618.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)